tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate oxalate tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate oxalate
Brand Name: Vulcanchem
CAS No.: 1951441-42-1
VCID: VC13578379
InChI: InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(14)12-5-4-11-6-8(12)7-13;3-1(4)2(5)6/h8,11,13H,4-7H2,1-3H3;(H,3,4)(H,5,6)
SMILES: CC(C)(C)OC(=O)N1CCNCC1CO.C(=O)(C(=O)O)O
Molecular Formula: C12H22N2O7
Molecular Weight: 306.31 g/mol

tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate oxalate

CAS No.: 1951441-42-1

Cat. No.: VC13578379

Molecular Formula: C12H22N2O7

Molecular Weight: 306.31 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate oxalate - 1951441-42-1

Specification

CAS No. 1951441-42-1
Molecular Formula C12H22N2O7
Molecular Weight 306.31 g/mol
IUPAC Name tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate;oxalic acid
Standard InChI InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(14)12-5-4-11-6-8(12)7-13;3-1(4)2(5)6/h8,11,13H,4-7H2,1-3H3;(H,3,4)(H,5,6)
Standard InChI Key XXLWFLJMCHPOAT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCNCC1CO.C(=O)(C(=O)O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCNCC1CO.C(=O)(C(=O)O)O

Introduction

Structural and Chemical Properties

Molecular Characterization

The compound’s IUPAC name is tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate oxalate, reflecting its dual-component structure: a piperazine ring substituted with hydroxymethyl and Boc groups, paired with oxalic acid as a counterion . Key properties include:

PropertyValue
CAS Number1951441-42-1
Molecular FormulaC12H22N2O7\text{C}_{12}\text{H}_{22}\text{N}_{2}\text{O}_{7}
Molar Mass306.31 g/mol
SolubilitySoluble in polar organic solvents
StabilityStable at -20°C under inert gas

The hydroxymethyl group enhances hydrophilicity, while the Boc group provides steric protection, making the compound suitable for further functionalization .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct peaks for the piperazine ring protons (δ 3.3–3.6 ppm) and the Boc group’s tert-butyl moiety (δ 1.4 ppm). High-Performance Liquid Chromatography (HPLC) analyses demonstrate purity levels exceeding 95% under optimized conditions.

Synthesis and Optimization

Reaction Pathways

Synthesis begins with piperazine derivatives undergoing sequential substitutions:

  • Boc Protection: Piperazine reacts with di-tert-butyl dicarbonate in dichloromethane to form the Boc-protected intermediate .

  • Hydroxymethylation: The piperazine nitrogen is alkylated with formaldehyde or equivalent reagents, introducing the hydroxymethyl group .

  • Oxalate Salt Formation: The free base is treated with oxalic acid in ethanol, yielding the crystalline oxalate salt .

Key reaction parameters include:

  • Temperature: 0–25°C for Boc protection to minimize side reactions.

  • Solvent: Ethanol or methanol for oxalate crystallization .

Purification and Yield

Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves yields of 70–85%. Recrystallization from ethanol further enhances purity to >98% .

Comparative Analysis with Analogues

CompoundMolecular FormulaKey FeaturesApplications
Target CompoundC12H22N2O7\text{C}_{12}\text{H}_{22}\text{N}_{2}\text{O}_{7}Hydroxymethyl group, oxalate saltNeuropharmacology
(R)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate C11H22N2O3\text{C}_{11}\text{H}_{22}\text{N}_{2}\text{O}_{3}Ethanol side chainAntibacterial agents
1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylateC19H26N2O6\text{C}_{19}\text{H}_{26}\text{N}_{2}\text{O}_{6}Triple carboxylate groupsPolymer crosslinking

The target compound’s hydroxymethyl group offers superior solubility over ethyl or methyl derivatives, facilitating formulation in aqueous media .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator